

Application Note: Quantification of (+)Tretoquinol in Human Urine using HPLC-MS/MS

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Abstract

This application note presents a sensitive and robust method for the quantification of (+)-Tretoquinol, a $\beta 2$ -adrenergic agonist, in human urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and doping control analysis.

Introduction

(+)-Tretoquinol, also known as trimetoquinol, is a potent $\beta2$ -adrenergic receptor agonist that has been used as a bronchodilator for the treatment of asthma.[1] Its mechanism of action involves the stimulation of $\beta2$ -adrenergic receptors, leading to smooth muscle relaxation. The quantification of (+)-Tretoquinol in biological matrices like urine is essential for understanding its pharmacokinetic profile and for monitoring its use and potential misuse in sports.[1] HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications.

Experimental



Sample Preparation

A solid-phase extraction (SPE) method using a mixed-mode cation exchange sorbent is employed to extract (+)-Tretoquinol from human urine.

Materials:

- Oasis MCX SPE cartridges
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Ammonium hydroxide
- Human urine samples

Protocol:

- Sample Pre-treatment: Acidify urine samples by adding 2% formic acid in water.
- Conditioning: Condition the Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of 2% formic acid in water.
- Loading: Load the pre-treated urine sample onto the SPE cartridge.
- Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.[2]
- Elution: Elute (+)-Tretoquinol from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.[2]
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis



Instrumentation:

- · HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Gradient Program	Time (min)

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Ion Source Temp.	150 °C
Desolvation Temp.	550 °C
Capillary Voltage	3.5 kV
Cone Voltage	30 V

Table 1: Proposed MRM Transitions for (+)-Tretoquinol and Internal Standard



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
(+)-Tretoquinol	346.2	194.1	0.1
(+)-Tretoquinol (Qualifier)	346.2	165.1	0.1
Internal Standard (e.g., Tretoquinol-d9)	355.2	203.1	0.1

Note: The proposed MRM transitions are based on the molecular weight of (+)-Tretoquinol (345.39 g/mol) and common fragmentation patterns. These transitions should be optimized for the specific instrument used.

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of (+)-Tretoquinol in human urine.

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	0.03 ng/mL[1]
Limit of Quantification (LOQ)	0.1 ng/mL
Inter-day Precision (%RSD)	2.7% - 9.2%[1]
Inter-day Accuracy (%)	-0.6% to -3.6%[1]

The method was successfully applied to determine the concentration of (+)-Tretoquinol in urine samples, with observed maximum concentrations in a previous study ranging from 12.4 to 78.8 ng/mL.[1] Metabolites such as O-methylated tretoquinol and tretoquinol sulphate were also identified in urine samples.[1]



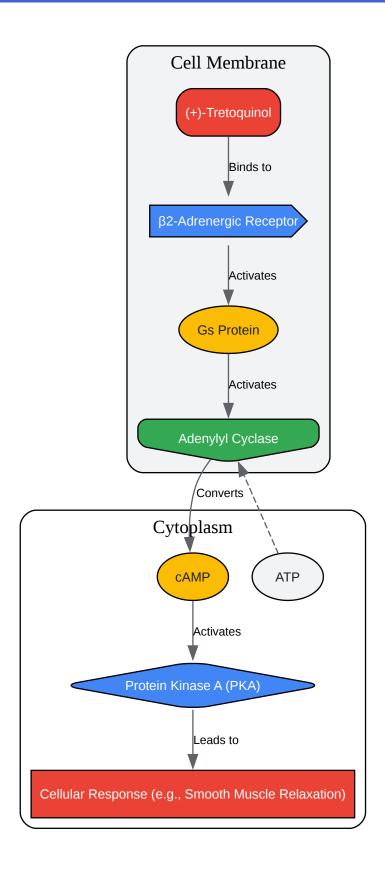
Visualizations



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Caption: Experimental workflow for the quantification of (+)-Tretoquinol.





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